

Safety and Handling of 1-Decyl-3-methylimidazolium chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Decyl-3-methylimidazolium chloride

Cat. No.: B067855

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decyl-3-methylimidazolium chloride, [C10mim][Cl], is an ionic liquid (IL) belonging to the imidazolium class. Ionic liquids are salts with melting points below 100°C, and their unique physicochemical properties, such as low volatility, high thermal stability, and tunable solvency, have led to their investigation in a wide range of applications. In the pharmaceutical and drug development sectors, [C10mim][Cl] has been explored as a solvent for poorly soluble active pharmaceutical ingredients (APIs), a component of drug delivery systems, and as a catalyst in organic synthesis.^{[1][2][3]} Its amphiphilic nature, arising from the combination of a charged imidazolium headgroup and a long alkyl chain, also imparts surfactant-like properties.^[1]

This guide provides an in-depth overview of the safety, handling, and toxicological profile of **1-decyl-3-methylimidazolium chloride**, with a focus on providing practical information for laboratory and research settings.

Physicochemical and Hazard Data

A summary of the key physicochemical properties and GHS hazard classifications for **1-decyl-3-methylimidazolium chloride** is provided below.

Table 1: Physicochemical Properties of 1-Decyl-3-methylimidazolium chloride

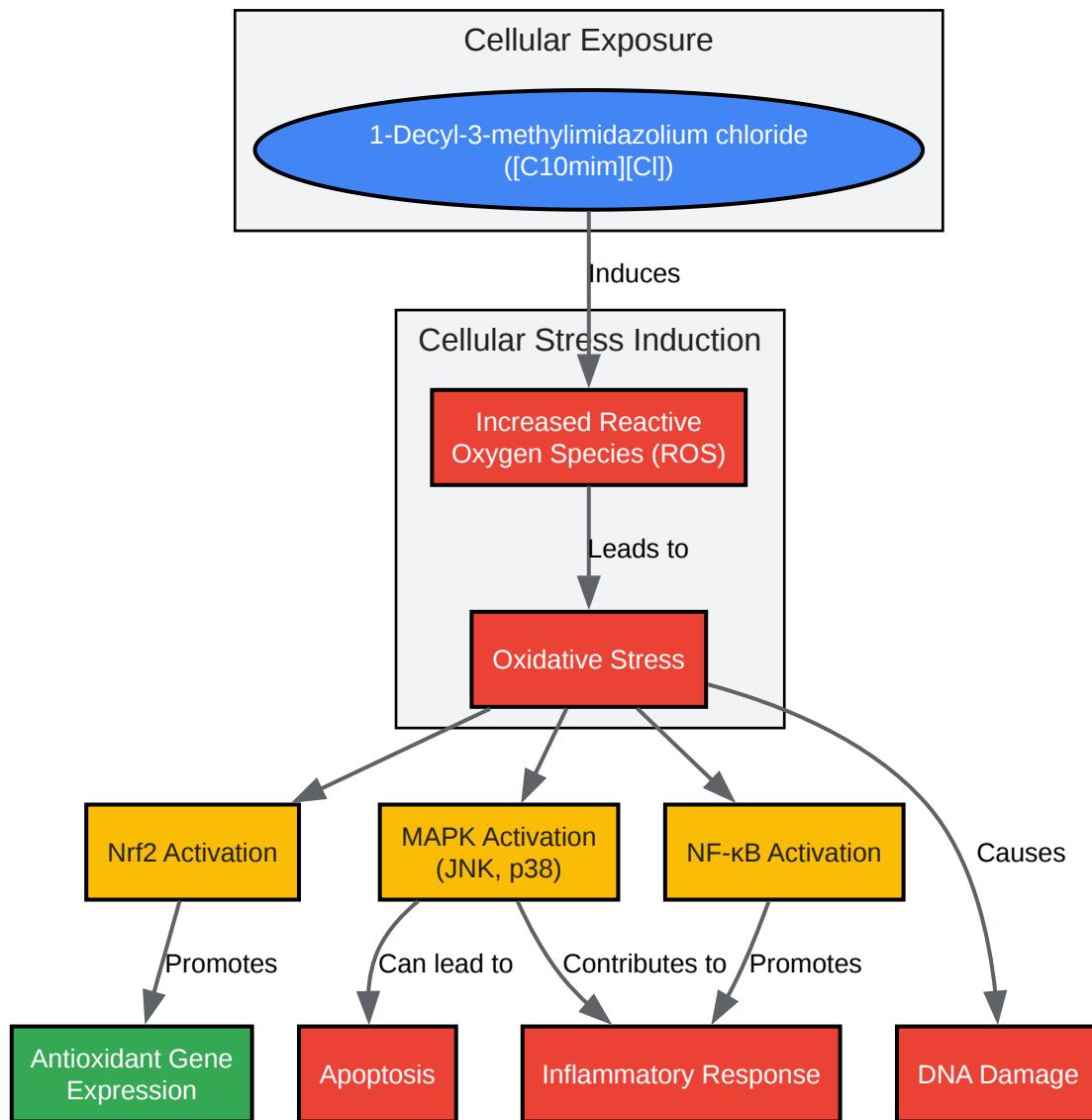
Property	Value	Reference(s)
CAS Number	171058-18-7	[4]
Molecular Formula	C ₁₄ H ₂₇ CIN ₂	[5]
Molecular Weight	258.83 g/mol	[5]
Appearance	Colorless to light yellow liquid	[1]
Density	0.99 g/mL at 25°C	[3]
Melting Point	37°C	
Solubility	Soluble in water and polar organic solvents.	[1]

Table 2: GHS Hazard Classification for 1-Decyl-3-methylimidazolium chloride

Hazard Class	Hazard Statement	GHS Pictogram	Reference(s)
Skin Corrosion/Irritation	H315: Causes skin irritation.	alt text	[4][5]
Serious Eye Damage/Eye Irritation	H319: Causes serious eye irritation.	alt text	[4][5]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)	H335: May cause respiratory irritation.	alt text	[4][5]

Toxicology and Mechanistic Insights

While specific oral LD₅₀ data for **1-decyl-3-methylimidazolium chloride** in rodents is not readily available in the reviewed literature, studies on closely related imidazolium ionic liquids provide valuable insights into its potential toxicity. The toxicity of imidazolium-based ionic


liquids is known to be dependent on the length of the alkyl chain, with longer chains generally exhibiting higher toxicity.^[6] One study identified **1-decyl-3-methylimidazolium chloride** as the most toxic among a series of imidazolium ILs tested on the human Caco-2 cell line, although a specific IC₅₀ value was not provided in the abstract.^[2] For the analogous tetrafluoroborate salt, 1-decyl-3-methylimidazolium tetrafluoroborate ([C₁₀mim]BF₄), the acute oral LD₅₀ in mice was reported to be in the range of 56.16 to 214.18 mg/kg, indicating a medium level of toxicity.^[7]

A study on the closely related 1-decyl-3-methylimidazolium bromide ([C₁₀mim]Br) in zebrafish provides strong evidence for a mechanism of toxicity involving the induction of oxidative stress.^[8] Exposure to this compound led to a decrease in the activity of antioxidant enzymes, resulting in an increase in reactive oxygen species (ROS) and subsequent lipid peroxidation and DNA damage.^{[8][9]}

Proposed Signaling Pathway for [C₁₀mim][Cl] Induced Cellular Toxicity

Based on the evidence of ROS generation by similar ionic liquids, a plausible mechanism for the cellular toxicity of **1-decyl-3-methylimidazolium chloride** involves the activation of oxidative stress-responsive signaling pathways.

Proposed Signaling Pathway of [C10mim][Cl] Toxicity

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of [C10mim][Cl] toxicity via ROS and oxidative stress.

Experimental Protocols

The following sections provide representative protocols for the synthesis and purification of **1-decyl-3-methylimidazolium chloride**. These are based on established methods for similar imidazolium-based ionic liquids and should be adapted and optimized for specific laboratory conditions.

Synthesis of 1-Decyl-3-methylimidazolium chloride

This protocol is adapted from the synthesis of other 1-alkyl-3-methylimidazolium chlorides.

Materials:

- 1-methylimidazole (freshly distilled)
- 1-chlorodecane
- Toluene (anhydrous)
- Ethyl acetate (anhydrous)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Nitrogen or Argon inert atmosphere setup

Procedure:

- In a two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1-methylimidazole (1.0 equivalent).
- Add anhydrous toluene to the flask to dissolve the 1-methylimidazole.
- With vigorous stirring, slowly add 1-chlorodecane (1.05 equivalents) to the solution at room temperature.
- Heat the reaction mixture to reflux (approximately 110-120°C) under a nitrogen atmosphere.
- Maintain the reflux with stirring for 24-48 hours. The progress of the reaction can be monitored by TLC or ^1H NMR.
- After the reaction is complete, cool the mixture to room temperature. The product, **1-decyl-3-methylimidazolium chloride**, may separate as a denser liquid phase.
- Remove the toluene supernatant by decantation.

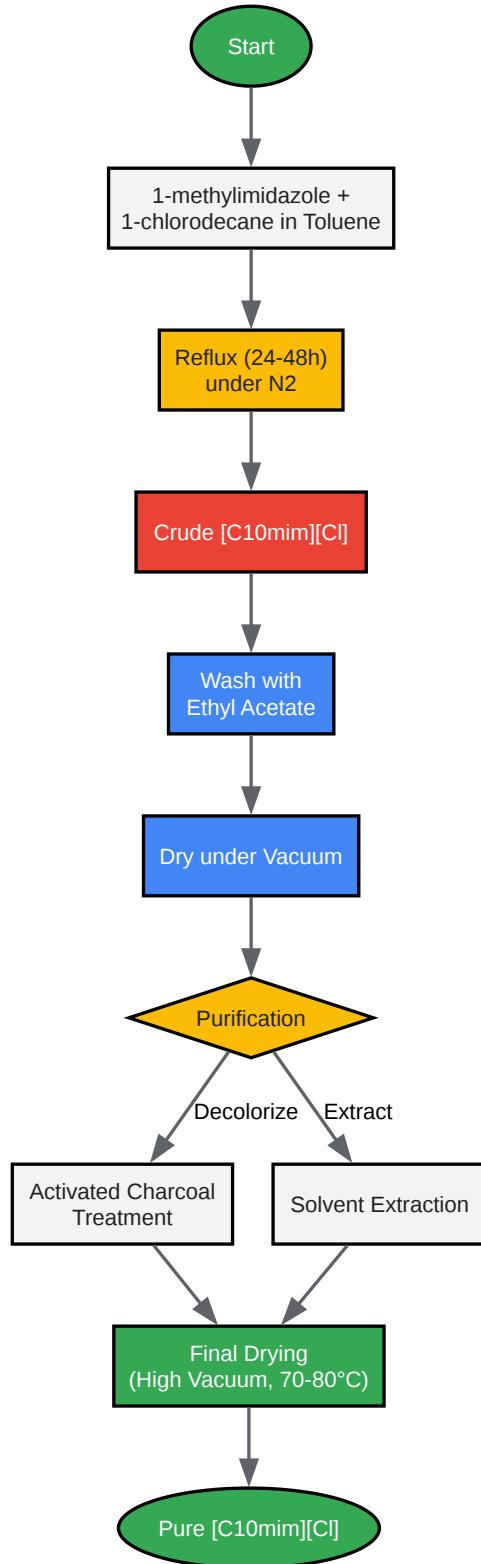
- Wash the crude product with anhydrous ethyl acetate (3 x volume of product) to remove any unreacted starting materials.
- Dry the resulting viscous liquid under high vacuum at 60-70°C for several hours to remove any residual solvent.

Purification of 1-Decyl-3-methylimidazolium chloride

Impurities, particularly unreacted starting materials and colored byproducts, can significantly affect the properties of ionic liquids. The following purification steps are recommended.

Materials:

- Crude **1-decyl-3-methylimidazolium chloride**
- Activated charcoal
- Deionized water
- Dichloromethane
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- High-vacuum line


Procedure:

- Decolorization with Activated Charcoal:
 - Dissolve the crude ionic liquid in deionized water.
 - Add activated charcoal (approximately 5-10% by weight of the ionic liquid).
 - Stir the mixture at room temperature for 12-24 hours.
 - Remove the activated charcoal by filtration through a celite pad.

- Remove the water under reduced pressure using a rotary evaporator, followed by drying on a high-vacuum line.
- Solvent Extraction:
 - Dissolve the ionic liquid in deionized water.
 - Extract the aqueous solution with a non-polar organic solvent like hexane to remove non-polar impurities.
 - To remove the ionic liquid from the aqueous phase, perform a liquid-liquid extraction with dichloromethane.
 - Combine the organic (dichloromethane) phases and dry over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent.
 - Remove the dichloromethane under reduced pressure using a rotary evaporator.
- Final Drying:
 - Place the purified ionic liquid under high vacuum at an elevated temperature (e.g., 70-80°C) for at least 24 hours to remove any residual water and volatile impurities.

Experimental Workflow Diagram

Synthesis and Purification Workflow for [C10mim][Cl]

[Click to download full resolution via product page](#)

Caption: A general workflow for the synthesis and purification of [C10mim][Cl].

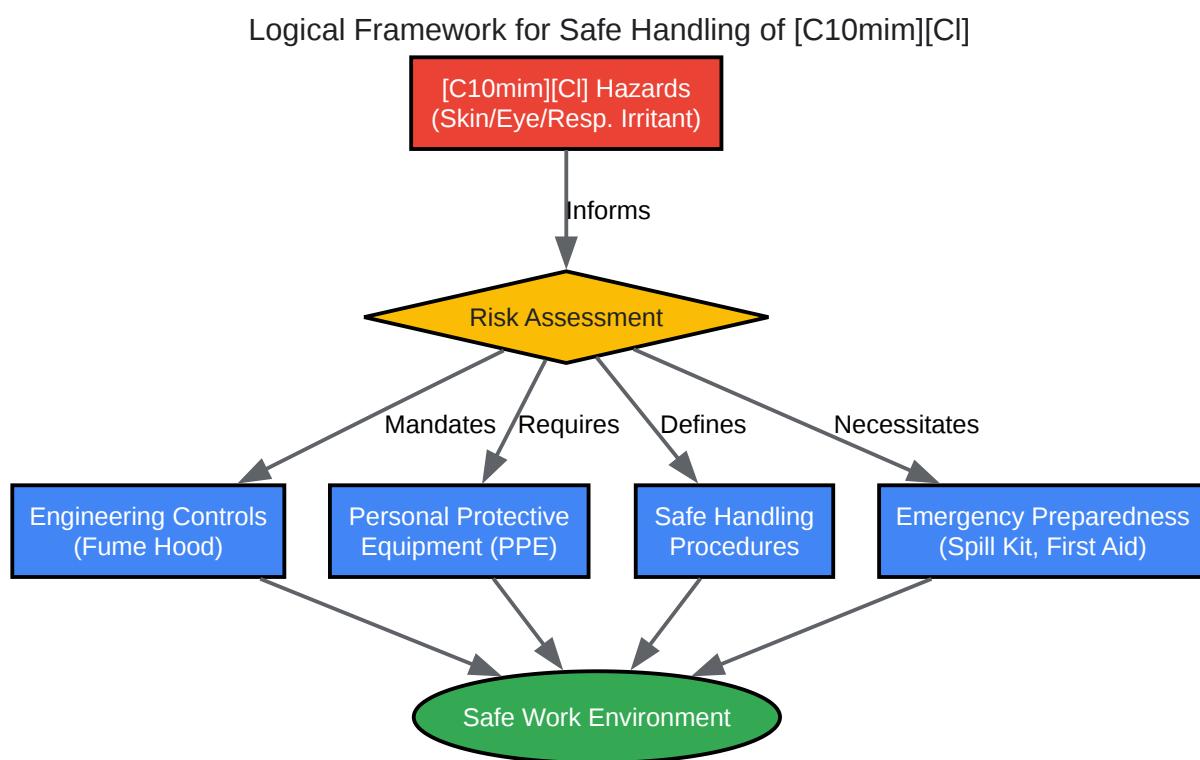
Safety and Handling Precautions

Given the hazard profile of **1-decyl-3-methylimidazolium chloride**, appropriate safety measures must be implemented in the laboratory.

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[\[4\]](#)
- Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.
- Skin Protection: A lab coat should be worn to prevent skin contact. In case of potential for splashing, additional protective clothing may be necessary.
- Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling any vapors or aerosols.[\[4\]](#)

Spill and Waste Management:


- Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. Avoid direct contact with the spilled material.
- Waste Disposal: Dispose of waste **1-decyl-3-methylimidazolium chloride** and contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain.

First Aid Measures:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[\[4\]](#)
- Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

- Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
- Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[4]

Logical Relationship Diagram for Safe Handling

[Click to download full resolution via product page](#)

Caption: A logical framework for ensuring the safe handling of [C10mim][Cl].

Conclusion

1-Decyl-3-methylimidazolium chloride is a versatile ionic liquid with significant potential in various research and development applications, including the pharmaceutical sciences. However, its potential for skin, eye, and respiratory irritation, along with its likely mechanism of toxicity via oxidative stress, necessitates careful handling and the implementation of appropriate safety protocols. By understanding its properties and potential hazards, and by

following the guidelines outlined in this technical guide, researchers can work safely and effectively with this compound. Further research is warranted to fully elucidate its toxicological profile, including the determination of specific LD50 and IC50 values and the direct investigation of its effects on cellular signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Safety and Handling of 1-Decyl-3-methylimidazolium chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b067855#safety-and-handling-of-1-decyl-3-methylimidazolium-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com